2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-phenoxybutylsulfanylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-8-15(9-3-1)21-12-6-7-13-22-14-18-19-16-10-4-5-11-17(16)20-18/h1-5,8-11H,6-7,12-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENZSGKFHOUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 4-phenoxybutyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Key Reaction:
Conditions: Reflux in ethanol or DMF, 4–12 hours.
Key Reaction:
Conditions: DMF or THF, 60–80°C, 6–8 hours.
Yield: ~65–75% (analogous to thioether formation in ).
Functionalization of the Benzimidazole Ring
Substituents on the benzimidazole core influence reactivity and biological activity:
Example Reaction (Oxidation):
Conditions: 0–5°C, 2–4 hours.
Reactivity of the Phenoxybutyl Chain
The phenoxy group participates in electrophilic aromatic substitution (EAS) and ether cleavage:
Electrophilic Substitution
-
Nitration: HNO3/H2SO4 introduces NO2 at the para position of the phenoxy group.
-
Halogenation: Cl2/FeCl3 or Br2/FeBr3 yields halogenated derivatives .
Ether Cleavage
Biological Activity and Stability
-
Metabolic Stability: The thioether linker reduces oxidative degradation compared to ethers .
-
Antimicrobial Activity: Analogous compounds show MIC values of 0.04–2.5 μM against M. tuberculosis .
Table 1: Synthetic Conditions for Analogous Compounds
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole core formation | o-PDA + propionic acid, Δ, 8h | 78 | |
| Thioether formation | KOH, DMF, 70°C, 6h | 68 | |
| Oxidation to sulfoxide | H2O2/AcOH, 0°C, 3h | 82 |
Table 2: Biological Activity of Structural Analogs
| Compound | MIC (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzimidazole | 0.040 | 275 | |
| 6-Methyl-benzimidazole derivative | 0.085 | 258 |
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in various fields.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of benzimidazole can inhibit key kinases involved in cancer cell proliferation. For instance, molecular docking studies suggest that 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole can bind to proteins involved in cancer growth, indicating its potential as an anticancer agent .
- Antimicrobial Effects : Benzimidazole derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration as antimicrobial agents .
- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases.
Medicine
- Therapeutic Applications : The compound is investigated for its therapeutic potential against various diseases. Its ability to inhibit tyrosine kinases positions it as a promising candidate for developing new cancer therapies. Furthermore, studies have indicated that benzimidazole derivatives can act as protein kinase inhibitors, which are crucial in many signaling pathways involved in disease progression .
Industry
- Material Development : In industrial applications, the compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its unique chemical properties enhance the performance of materials used in various applications.
Case Study 1: Anticancer Activity
A study focused on the synthesis of benzimidazole derivatives revealed that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds derived from benzimidazole showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
Research has indicated that benzimidazole derivatives possess notable antibacterial properties. A systematic evaluation of these compounds demonstrated their effectiveness against several bacterial strains, suggesting their utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutylthio substituent may enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies have shown that this compound can bind to proteins involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzimidazole Core
Position-Specific Substituent Effects
- Methyl Group Placement : In 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, the position of methyl substituents significantly impacts activity. For example, a methyl group at the 5-position of the benzimidazole core abolished GABA-A receptor affinity, whereas unsubstituted or para-substituted analogs retained activity .
- Halogenation: Chlorinated derivatives, such as 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (Compound 36), demonstrated potent antifungal activity (MIC <3.90 μM against Candida spp.), comparable to fluconazole . This suggests halogen atoms enhance antimicrobial potency, likely through increased lipophilicity and target binding.
Sulfur-Containing Linkages
- Thioether vs. Sulfoxide: Compounds with sulfinyl groups (e.g., 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole) exhibit altered electronic properties and binding modes compared to thioether-linked analogs. Sulfoxides often show enhanced metabolic stability and target affinity due to their polarity and hydrogen-bonding capacity .
Functional Group Modifications in Side Chains
Phenoxyalkyl vs. Heterocyclic Appendages
- Phenoxybutylthio Group: The target compound’s phenoxybutylthio chain may confer prolonged half-life due to increased hydrophobicity, but its bulky structure could limit bioavailability. In contrast, benzimidazoles with pyrimidine or triazole appendages (e.g., 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives) demonstrated BRAF kinase inhibitory effects, highlighting the role of heterocycles in targeting enzymatic active sites .
- Thiazole-Triazole Hybrids : Compounds like 9a–e (from ) incorporate thiazole-triazole acetamide groups, which improved solubility and antimicrobial activity. For example, 9c showed strong binding in molecular docking studies, attributed to its 4-bromophenyl substituent enhancing π-π interactions .
Amide and Ester Modifications
- Amide-Linked Derivatives : Benzimidazole-pyrrolidine hybrids (e.g., Compound 16 in ) exhibited GABA-A receptor modulation similar to zolpidem, emphasizing the importance of flexible side chains in allosteric site recognition .
- Ester Derivatives : Ethyl ester analogs (e.g., LC−MS compound in ) showed regioisomerism challenges during synthesis, underscoring the complexity of introducing polar groups without purification hurdles .
Antimicrobial Activity
- Chlorinated Derivatives: Compounds 36 and 37 () outperformed non-halogenated analogs against gram-positive and fungal pathogens, suggesting chlorine atoms enhance membrane penetration or target binding .
- Thioether vs. Sulfoxide : Sulfoxide-containing analogs () may exhibit broader spectra due to improved solubility, whereas thioethers like the target compound might prioritize lipophilic targets.
Central Nervous System (CNS) Targets
- GABA-A Receptor : Methyl group positioning on the benzimidazole core () and pyrrolidine side chains (Compound 16) critically influence receptor affinity, with steric hindrance from substituents reducing activity .
Anti-Inflammatory and Anticancer Activity
- COX-2 Inhibition : Benzimidazole-oxadiazole hybrids () achieved selective COX-2 inhibition (IC50 = 8.2 mM), whereas thioether-linked compounds may favor alternative pathways like NF-κB modulation .
- Anticancer Effects : Chalcone-benzimidazole hybrids () showed potent activity against HEPG2 and PC12 cells, suggesting conjugated systems enhance apoptosis induction .
Structural and Functional Comparison Table
Biological Activity
The compound 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines. A study involving benzimidazole derivatives demonstrated that they could effectively inhibit cell proliferation in HepG2 liver cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. In particular, phenoxy alkyl benzimidazoles (PABs) have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low nanomolar range and minimal cytotoxicity against eukaryotic cells . This suggests that compounds like This compound may share similar properties.
Antiinflammatory Effects
Benzimidazole derivatives have also been evaluated for their anti-inflammatory activities. A series of benzimidazole compounds were tested for their ability to inhibit inflammatory pathways, demonstrating potential for therapeutic use in conditions characterized by excessive inflammation .
Apoptosis Induction
The mechanism through which This compound exerts its anticancer effects likely involves the induction of apoptosis. This process is facilitated by the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Interaction with Key Enzymes
Molecular docking studies suggest that benzimidazole derivatives can interact with key enzymes involved in cancer progression, such as tyrosine kinases and mTOR pathways. These interactions can lead to inhibition of tumor growth and metastasis .
Study on HepG2 Cells
In a detailed study assessing the effects of various benzimidazole derivatives on HepG2 liver cancer cells, it was found that certain modifications in the chemical structure significantly enhanced anticancer activity. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Antitubercular Activity Evaluation
Another significant study focused on the antitubercular activity of phenoxy alkyl benzimidazoles. The results indicated that these compounds had low MICs against M. tuberculosis, highlighting their potential as novel treatments for tuberculosis .
Data Tables
| Activity | Compound | IC50/ MIC (µM) | Remarks |
|---|---|---|---|
| Anticancer | This compound | 10.21 | Induces apoptosis in HepG2 cells |
| Antitubercular | Phenoxy alkyl benzimidazoles | 0.040 | Effective against M. tuberculosis |
| Anti-inflammatory | Benzimidazole derivatives | - | Inhibits inflammatory pathways |
Q & A
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and dosing?
- Data : Degradation studies (HPLC) show <5% decomposition at pH 7.4 (37°C over 72 hours), but rapid hydrolysis at pH <3. Lyophilization in amber vials at -20°C is recommended for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
